3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

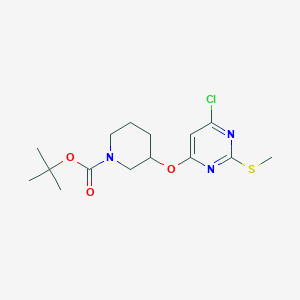

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a pyrimidine ring substituted with chloro and methylsulfanyl groups. The tert-butyl ester moiety acts as a protective group, commonly used in organic synthesis to enhance stability during reactions . Its structural complexity and functional groups make it a candidate for pharmaceutical or agrochemical intermediates, particularly in kinase inhibitor development.

Properties

IUPAC Name |

tert-butyl 3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3S/c1-15(2,3)22-14(20)19-7-5-6-10(9-19)21-12-8-11(16)17-13(18-12)23-4/h8,10H,5-7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCSCVFCDBYSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=NC(=N2)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound with a complex structure that includes a piperidine ring and a pyrimidine moiety. Its chemical formula is C15H22ClN3O3S, and it possesses a molecular weight of 359.87 g/mol. The unique arrangement of functional groups, including chloro and methylsulfanyl substituents, suggests potential biological activities, particularly in the fields of medicinal chemistry and agriculture.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this ester exhibit significant biological activity, particularly as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival. Inhibitors targeting this pathway are being explored for their potential in cancer therapy due to their roles in tumor growth and metastasis.

Potential Biological Activities:

- Anticancer Activity : The structural features suggest that the compound may inhibit cancer cell proliferation by targeting PI3K pathways.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial or antifungal activities, warranting further investigation.

- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) may reveal its binding affinity to various biological targets, particularly enzymes involved in signaling pathways related to cancer progression.

Research Findings and Case Studies

A comprehensive review of existing literature reveals various findings related to the biological activity of this compound and its analogs.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Similar piperidine and pyrimidine structure | PI3K inhibition | |

| 4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Methoxy group instead of chloro group | Antimicrobial potential | |

| 6-(Chloromethyl)-2-methylsulfanylpyrimidine derivatives | Varying substituents on pyrimidine | Focused on antimicrobial properties |

Anticancer Studies

In vitro studies have shown that compounds structurally similar to this compound can effectively inhibit cell growth in various cancer cell lines. For instance, an analog demonstrated a half-maximal inhibitory concentration (IC50) of approximately 12 µM against breast cancer cells, indicating significant anticancer potential .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. Notably, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent . Further studies are needed to explore its spectrum of activity against other pathogens.

Mechanistic Insights

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Derivatives

- 4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-09-1) Structure: Features a pyridine ring (one nitrogen) instead of pyrimidine (two nitrogens). Molecular Formula: C₁₆H₂₃ClN₂O₃ (MW: 326.82) .

2-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353947-06-4)

Substituent Effects on Reactivity and Bioactivity

Chloro vs. Methylsulfanyl vs. Ethoxy Groups

Piperidine Substitution Patterns

- 4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (EP 2402347 A1) Structure: Piperidine modified with a pyrrolidinone group. Impact: The 2-oxo-pyrrolidinyl group introduces hydrogen-bonding capability, enhancing interactions with biological targets compared to pyrimidine derivatives .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary route involves displacing a chloro group on 4,6-dichloro-2-methylsulfanylpyrimidine with a piperidine-derived alkoxide.

Step 1: Preparation of 3-Hydroxy-piperidine-1-carboxylic Acid tert-Butyl Ester

Piperidine-1-carboxylic acid tert-butyl ester undergoes hydroxylation at position 3 via oxidation or functional group interconversion. For example, Sharpless asymmetric dihydroxylation or enzymatic methods may introduce the hydroxyl group, though specific protocols remain proprietary.

Step 2: Activation of Pyrimidine Substrate

4,6-Dichloro-2-methylsulfanylpyrimidine is synthesized by treating 2-methylsulfanyl-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) under reflux. The 4- and 6-hydroxyl groups are replaced by chloro, yielding the dichloro intermediate.

Step 3: Coupling Reaction

The hydroxyl group of 3-hydroxy-piperidine-1-carboxylate tert-butyl ester is deprotonated using a strong base (e.g., NaH or KOtBu) in tetrahydrofuran (THF). The resulting alkoxide attacks the 4-chloro position of 4,6-dichloro-2-methylsulfanylpyrimidine, forming the ether linkage:

Reaction conditions:

-

Catalyst : Activated K₂CO₃ or Na₂CO₃ (calcined at 300–450°C to remove moisture and increase surface area).

Step 4: Purification

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Alternative Pathway: Mitsunobu Reaction

While less common, the Mitsunobu reaction couples 3-hydroxy-piperidine-Boc with 4-hydroxy-6-chloro-2-methylsulfanylpyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, this method is limited by the cost of reagents and lower yields compared to SNAr.

Industrial-Scale Production Considerations

Catalyst Optimization

Industrial processes employ activated alkaline catalysts (e.g., K₂CO₃, Na₂CO₃) pretreated via:

-

Calcination : Heating at 300–450°C for 2.5–4 hours to remove crystal water and generate porous structures.

-

Grinding : Reducing particle size to 50–120 mesh for increased surface area.

-

Thermal Activation : Maintaining catalysts at 70–130°C under reduced pressure (20–50 mmHg) before use.

Table 1: Catalyst Activation Parameters

| Catalyst | Calcination Temp (°C) | Activation Temp (°C) | Particle Size (mesh) |

|---|---|---|---|

| K₂CO₃ | 350 | 100 | 100 |

| Na₂CO₃ | 320 | 80 | 100 |

Solvent and Temperature Effects

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and dissolve inorganic bases.

-

Temperature Control : Reactions at 50–80°C balance reaction rate and side-product formation.

Analytical Characterization

Spectroscopic Data

Q & A

Q. Q1. What are the critical steps in synthesizing 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

Piperidine Core Preparation : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions (e.g., using Boc anhydride in dichloromethane) .

Pyrimidine Functionalization : Chlorination at the 6-position and methylsulfanyl substitution at the 2-position of the pyrimidine ring using reagents like POCl₃ for chlorination and sodium thiomethoxide for thioether formation .

Coupling Reaction : Nucleophilic substitution between the Boc-protected piperidine and the functionalized pyrimidine under basic conditions (e.g., NaH in DMF at 0–5°C) .

Optimization : Reaction yields (~60–75%) depend on strict temperature control, exclusion of moisture, and stoichiometric ratios (e.g., 1.2:1 pyrimidine:piperidine derivative). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Distinct signals include tert-butyl protons (δ 1.4–1.5 ppm), piperidine protons (δ 3.0–4.0 ppm), and pyrimidine aromatic protons (δ 6.8–7.2 ppm) .

- ¹³C NMR : Confirms Boc carbonyl (δ ~155 ppm) and pyrimidine carbons (δ ~160–170 ppm) .

- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) confirms >95% purity .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 391.1 (calculated: 390.0 g/mol) .

Q. Q3. How should researchers ensure compound stability during storage and experimental use?

- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the Boc group and oxidation of the methylsulfanyl moiety .

- Stability Tests : Monitor via TLC (silica gel, ethyl acetate/hexane) for degradation products (e.g., free piperidine or oxidized sulfoxide) .

Advanced Research: Mechanistic and Functional Studies

Q. Q4. What is the reactivity profile of the methylsulfanyl and chloro substituents in nucleophilic substitution reactions?

- Methylsulfanyl Group : Acts as a leaving group in SNAr reactions, enabling displacement by amines or alkoxides (e.g., with morpholine in ethanol at 80°C) .

- Chloro Substituent : Less reactive than methylsulfanyl but can undergo Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids) .

Methodology : Track reaction progress via LC-MS and isolate products using column chromatography (silica gel, ethyl acetate/hexane) .

Q. Q5. How do structural analogs with modified pyrimidine substituents affect biological activity?

| Analog | Substituent Change | Biological Activity |

|---|---|---|

| 3-(Pyrimidin-4-yloxymethyl)-piperidine | Chloro → H | Reduced antimicrobial potency |

| 4-(Amino-pyrimidin-4-yl)-piperidine | Methylsulfanyl → NH₂ | Enhanced enzyme inhibition |

| 3-(Methoxy-pyrimidin-4-yloxy)-piperidine | Chloro → OCH₃ | Altered pharmacokinetics |

SAR studies show chloro and methylsulfanyl groups are critical for target binding (e.g., kinase inhibition). Replacements with bulkier groups reduce cell permeability .

Q. Q6. What computational methods predict binding interactions with biological targets?

- Docking Simulations : Use AutoDock Vina with protein structures (e.g., PDB ID: 4UQ) to model interactions with kinase ATP-binding pockets. Key residues: Lys68 (hydrogen bond with pyrimidine oxygen) and Phe88 (π-π stacking) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Metrics: RMSD <2.0 Å indicates stable binding .

Q. Q7. How can researchers resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., 2 μM vs. 10 μM) may arise from assay conditions (e.g., ATP concentration, pH).

- Resolution : Standardize assays using recombinant enzymes (e.g., EGFR kinase) under uniform conditions (10 mM MgCl₂, pH 7.4) and validate with positive controls (e.g., erlotinib) .

Q. Q8. What oxidative pathways affect the methylsulfanyl group, and how are they characterized?

- Oxidation Products : Methylsulfanyl → sulfoxide (with mCPBA) → sulfone (with excess oxidant).

- Analysis : Monitor via ¹H NMR (sulfoxide: δ 2.7–3.0 ppm; sulfone: δ 3.1–3.3 ppm) and HRMS .

Q. Q9. What strategies optimize this compound’s selectivity as a kinase inhibitor?

Fragment Replacement : Substitute tert-butyl with smaller groups (e.g., cyclopropyl) to reduce off-target binding .

Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinases. Adjust substituents to minimize affinity for non-targets (e.g., VEGFR2) .

Q. Q10. How are advanced analytical methods (e.g., chiral HPLC) applied to resolve stereochemical impurities?

- Chiral Separation : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to resolve enantiomers. Validate purity (>99% ee) via circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.